molecular formula C20H22N4O2S B2688313 N-(4-butylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896339-84-7

N-(4-butylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2688313
CAS No.: 896339-84-7
M. Wt: 382.48
InChI Key: MSFFHBTYVJTXGA-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, designed for laboratory investigation. Its structure incorporates a 1,3,5-triazine motif, a scaffold widely recognized for its broad and versatile biological activities. Scientific literature indicates that the 1,3,5-triazine core is present in compounds studied for various potential applications, including as inhibitors of specific enzymes . Similarly, the acetamide functional group is a common pharmacophore found in molecules with documented research applications . The specific research value of this compound likely stems from the synergistic combination of these moieties, making it a candidate for investigating enzyme inhibition pathways. Researchers may find it particularly useful in early-stage in vitro studies to explore its mechanism of action and binding affinity against specific biological targets. This product is strictly labeled For Research Use Only and is not intended for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate care and conduct all necessary due diligence for their specific experimental applications.

Properties

IUPAC Name

N-(4-butylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-3-4-7-15-8-10-16(11-9-15)21-17(25)13-27-19-22-18-14(2)6-5-12-24(18)20(26)23-19/h5-6,8-12H,3-4,7,13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFFHBTYVJTXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=C(C3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-butylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a pyrido[1,2-a][1,3,5]triazin moiety linked to a sulfanyl group and a butylphenyl substituent. Such structural characteristics suggest a variety of interactions with biological targets, making it a candidate for further pharmacological studies.

Chemical Structure

The molecular formula of this compound is C20H22N4O2SC_{20}H_{22}N_{4}O_{2}S, with a molecular weight of 382.48 g/mol. The compound's structure can be visualized as follows:

Structure N 4 butylphenyl 2 9 methyl 4 oxo 4H pyrido 1 2 a 1 3 5 triazin 2 yl sulfanylacetamide\text{Structure }\text{N 4 butylphenyl 2 9 methyl 4 oxo 4H pyrido 1 2 a 1 3 5 triazin 2 yl sulfanylacetamide}

The biological activity of this compound is thought to involve interactions with various enzymes and receptors. These interactions can modulate the activity of specific biological pathways, which may lead to therapeutic effects in various disease models. Preliminary studies indicate that the compound may exhibit:

  • Antimicrobial Activity : Potential efficacy against bacterial and fungal pathogens.
  • Anticancer Properties : In vitro studies suggest cytostatic effects on cancer cell lines.

Research Findings

Recent investigations have focused on the compound's binding affinities and its effects on cellular processes. For instance:

Comparative Analysis

To better understand the potential of this compound in medicinal chemistry, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityReference
Compound ASimilar structure with different substituentsAntimicrobial
Compound BRelated pyridone derivativeAnticancer
Compound CSulfanyl-linked acetamideCholinesterase inhibition

Case Studies

While specific case studies on this compound are scarce due to its recent synthesis and characterization, analogous compounds have been documented in literature demonstrating significant biological activities:

Example 1: Anticancer Activity

A recent publication highlighted the screening of a library of compounds where several derivatives exhibited cytotoxic effects against pancreatic cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .

Example 2: Antimicrobial Effects

Research into similar sulfanyl-acetamides revealed moderate to significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in infectious diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and similar molecules:

Compound Core Structure Substituents Molecular Weight (g/mol) Reported Bioactivity Reference
N-(4-butylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide Pyrido[1,2-a][1,3,5]triazin-4-one 4-Butylphenyl, 9-methyl ~427 (calculated) Not explicitly reported; inferred potential for enzyme inhibition based on analogs
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) 1,3,4-Oxadiazole 5-Chloro-2-methylphenyl, indole-linked oxadiazole 428.5 Moderate LOX inhibition (IC₅₀ = 12.3 µM); weak α-glucosidase inhibition
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) 1,2,4-Triazole 4-Ethylphenyl, pyridinyl-triazole ~400 (estimated) Potent Orco agonist (olfactory receptor co-receptor activation)
OLC-12 (N-(4-isopropylphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) 1,2,4-Triazole 4-Isopropylphenyl, pyridinyl-triazole ~414 (estimated) Orco agonist with enhanced selectivity over VUAA-1
N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8v) 1,3,4-Oxadiazole 2-Methyl-6-nitrophenyl, indole-linked oxadiazole 423 Strong BChE inhibition (IC₅₀ = 8.7 µM); negligible LOX/α-glucosidase activity

Key Observations:

Core Heterocycle Influence: The pyrido[1,2-a][1,3,5]triazinone core in the target compound distinguishes it from triazole- or oxadiazole-based analogs. Triazole-containing analogs (e.g., VUAA-1, OLC-12) exhibit strong receptor agonist activity, likely due to their planar geometry and sulfur-mediated interactions .

Substituent Effects :

  • The 4-butylphenyl group in the target compound introduces significant hydrophobicity, which may influence membrane permeability compared to smaller substituents (e.g., ethyl or isopropyl in VUAA-1/OLC-12) .
  • Electron-withdrawing groups (e.g., nitro in compound 8v) correlate with enhanced enzyme inhibition (e.g., BChE), while bulky substituents (e.g., indole in 8t) may reduce solubility .

Bioactivity Trends: Sulfanylacetamide derivatives with indole-linked oxadiazoles (e.g., 8t, 8v) show selective enzyme inhibition, whereas triazole analogs (e.g., VUAA-1) target olfactory receptors .

Research Findings and Limitations

  • Synthetic Accessibility: The target compound’s synthesis likely involves multi-step heterocyclic condensation, similar to methods for 1,3,4-oxadiazoles and triazoles . However, the pyrido[1,2-a][1,3,5]triazinone system may require specialized catalysts or conditions.
  • Gaps in Data : While analogs provide structural and functional insights, the absence of explicit bioactivity or pharmacokinetic data for the target compound limits definitive conclusions. Further studies are needed to evaluate its enzyme inhibition, receptor binding, and toxicity profiles.

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